2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid
CAS No.: 790271-07-7
Cat. No.: VC7273189
Molecular Formula: C10H10BrNO4S
Molecular Weight: 320.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790271-07-7 |
|---|---|
| Molecular Formula | C10H10BrNO4S |
| Molecular Weight | 320.16 |
| IUPAC Name | 2-bromo-5-(prop-2-enylsulfamoyl)benzoic acid |
| Standard InChI | InChI=1S/C10H10BrNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
| Standard InChI Key | NFQJOLXYVCEMTK-UHFFFAOYSA-N |
| SMILES | C=CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O |
Introduction
2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a complex organic compound characterized by its unique structural features, including a bromine atom attached to the benzene ring and a sulfamoyl group linked to an allyl chain (prop-2-en-1-yl). This compound has a molecular formula of C10H10BrNO4S and a molecular weight of 320.16 g/mol . Its synthesis involves multiple steps, requiring precise control over reaction conditions to achieve the desired product efficiently.
Synthesis and Applications
The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves several key steps, including the introduction of the bromine and sulfamoyl groups to the benzene ring. This compound is versatile in organic synthesis, serving as a building block for more complex molecules through various chemical reactions.
Applications:
-
Medicinal Chemistry: Potential use in drug development due to its structural similarity to biologically active compounds.
-
Organic Synthesis: Useful for creating new derivatives with tailored properties through cross-coupling reactions.
-
Research Tool: Can be used to study interactions with biological targets, providing insights into its potential as a drug candidate.
Comparison with Similar Compounds
2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid can be compared with other compounds that share similar structural features but differ in specific functional groups.
Research Findings and Future Directions
While specific interaction studies involving 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid are sparse, its unique structure suggests potential applications in medicinal chemistry and organic synthesis. Future research should focus on exploring its biological activity and optimizing synthesis conditions to enhance yield and purity.
Safety and Handling
Handling of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid requires caution due to potential hazards associated with organic compounds. It is recommended to store it in a cool, dry place, protected from light and moisture, and to follow standard safety protocols when handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume